molecular formula C27H27F3N2O5S B11460129 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(4-(trifluoromethoxy)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(4-(trifluoromethoxy)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11460129
M. Wt: 548.6 g/mol
InChI Key: IVZCKVIXVDUXKA-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes multiple methoxy groups, a phenoxy methyl group, and a trifluoromethoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This is achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the phenoxy methyl group: This step involves the reaction of the tetrahydroisoquinoline intermediate with a phenoxy methyl halide under basic conditions.

    Incorporation of the trifluoromethoxy phenyl group: This is typically done through a nucleophilic aromatic substitution reaction, where the tetrahydroisoquinoline intermediate reacts with a trifluoromethoxy phenyl halide.

    Formation of the carbothioamide group: The final step involves the reaction of the intermediate with a thiocarbonyl reagent, such as thiophosgene or carbon disulfide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This includes the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydro derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate signaling pathways: Affect cellular signaling pathways involved in cell growth and apoptosis.

    Interact with receptors: Bind to specific receptors on the cell surface, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE: Lacks the trifluoromethoxy phenyl group.

    6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE: Lacks the trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy phenyl group in 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets, making it distinct from similar compounds.

Properties

Molecular Formula

C27H27F3N2O5S

Molecular Weight

548.6 g/mol

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C27H27F3N2O5S/c1-33-19-8-10-20(11-9-19)36-16-23-22-15-25(35-3)24(34-2)14-17(22)12-13-32(23)26(38)31-18-4-6-21(7-5-18)37-27(28,29)30/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,31,38)

InChI Key

IVZCKVIXVDUXKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)OC(F)(F)F)OC)OC

Origin of Product

United States

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